cmp-5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

CMP-5 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。 详细的合成路线和反应条件是专有的,通常涉及使用特定的试剂和催化剂来达到所需的纯度和收率 .

工业生产方法

This compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这可能包括使用自动化反应器、连续流系统和严格的质量控制措施,以保持最终产品的稳定性 .

化学反应分析

反应类型

CMP-5 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰 this compound 中存在的官能团。

取代: this compound 可以进行取代反应,其中特定的官能团被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式 .

科学研究应用

CMP-5 在科学研究中具有广泛的应用,包括:

化学: 用作研究抑制蛋白精氨酸甲基转移酶 5 的工具化合物。

生物学: 研究其通过抑制蛋白精氨酸甲基转移酶 5 来调节细胞过程的作用。

医学: 探索其在抗病毒治疗中的潜在治疗应用,特别是针对严重急性呼吸系统综合征病毒感染。

作用机制

CMP-5 通过选择性抑制蛋白精氨酸甲基转移酶 5 的甲基转移酶活性来发挥其作用。这种抑制阻断了组蛋白和非组蛋白蛋白质上特定精氨酸残基的甲基化,导致基因表达和细胞过程发生改变。 分子靶标包括蛋白精氨酸甲基转移酶 5 和参与病毒复制和细胞转化的相关途径 .

相似化合物的比较

与其他类似化合物相比,CMP-5 在选择性抑制蛋白精氨酸甲基转移酶 5 方面是独一无二的。一些类似的化合物包括:

- 蛋白精氨酸甲基转移酶 1 抑制剂

- 蛋白精氨酸甲基转移酶 4 抑制剂

- 蛋白精氨酸甲基转移酶 7 抑制剂

This compound 因其对蛋白精氨酸甲基转移酶 5 的高选择性和效力而脱颖而出,使其成为研究和潜在治疗应用中宝贵的工具 .

生物活性

CMP-5, specifically this compound hydrochloride, is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various biological processes, including gene regulation and cell signaling. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

- Molecular Formula: C21H22ClN3

- Molecular Weight: 351.87 g/mol

- CAS Number: 1030021-40-9

This compound is characterized by its specificity for PRMT5, showing no significant activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7 .

This compound functions primarily as a competitive inhibitor of the PRMT5 enzyme. By inhibiting PRMT5, this compound selectively blocks the methylation of histone H4 at arginine 3 (H4R3), which is crucial for regulating gene expression and maintaining cellular homeostasis .

Inhibition of Lymphocyte Transformation

This compound has been shown to inhibit Epstein-Barr virus (EBV)-driven B-lymphocyte transformation while sparing normal B cells. This selective toxicity suggests potential applications in treating lymphoproliferative disorders without adversely affecting normal immune function .

Cell Proliferation Assays

The effects of this compound on various T-cell populations have been extensively studied. The following table summarizes the IC50 values for this compound across different cell types:

| Cell Type | IC50 (μM) |

|---|---|

| mTh1 | 3.7 |

| mTh2 | 9.2 |

| hTh1 | 26.9 |

| hTh2 | 36.1 |

This compound preferentially inhibits the proliferation of human Th1 cells compared to Th2 cells, with observed inhibition rates of 43% for Th1 versus 9% for Th2 at similar concentrations .

Impact on Signaling Pathways

In addition to its effects on cell proliferation, this compound treatment leads to decreased phosphorylation levels of key signaling proteins such as BTK and SRC in activated T cells. For example, at a concentration of 40 μM over 24 hours, this compound significantly reduced p-BTK and pY(416)SRC expression in treated cells compared to controls .

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- Selective Toxicity in Lymphoma : In a study involving lymphoma cell lines, this compound demonstrated potent cytotoxicity with an IC50 value around 25 μM over a 24-hour period, indicating its potential as a therapeutic agent against certain cancers .

- Combination Therapies : Research has indicated that when combined with interleukin-2 (IL-2), this compound can enhance T-cell proliferation under specific conditions, suggesting its utility in immunotherapeutic strategies .

- Antimicrobial Activity : Although primarily studied as a methyltransferase inhibitor, derivatives of related compounds like Cm-p5 have shown antimicrobial properties against various pathogens including Candida albicans and Acinetobacter baumannii, indicating potential applications beyond oncology .

属性

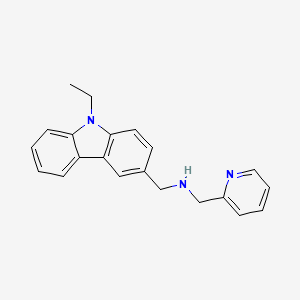

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17/h3-13,22H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJMOVVQKBFRNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。